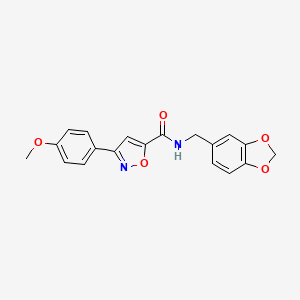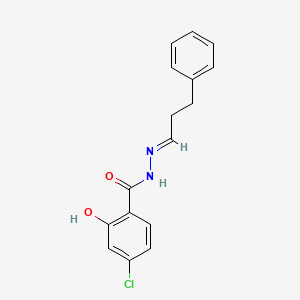
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea, also known as EMD 57033, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMD 57033 belongs to the class of compounds known as benzodioxinyl ureas, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 is not fully understood, but it is known to act on a number of different molecular targets. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to have a number of biochemical and physiological effects. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In neurodegenerative disease research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 is not yet available for clinical use, and its safety and efficacy in humans have not been fully established.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033. One area of research is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another area of research is to explore the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to fully understand the safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 in humans.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to have potential therapeutic applications in a number of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to inhibit the growth of a number of cancer cell lines, including breast, prostate, and lung cancer cells. Inflammation research has shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-19-7-5-12(6-8-19)17-16(20)18-13-3-4-14-15(11-13)22-10-9-21-14/h3-4,11-12H,2,5-10H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVPMWXQLWMBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1-ethylpiperidin-4-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-methyl-2-({[7-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4650219.png)
![{4-[({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]phenyl}acetic acid](/img/structure/B4650227.png)

![isopropyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4650243.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4650246.png)
![3-(2-oxo-2H-chromen-3-yl)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4650252.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4650260.png)

![N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4650273.png)

![2-{[(5-bromo-2-thienyl)methylene]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4650288.png)
![(3,5-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B4650319.png)
![1-methyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4650327.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 4-nitrobenzoate](/img/structure/B4650331.png)